molecular formula C21H19F3N4O2S2 B2659553 2-(trifluoromethyl)-N-[5-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 868975-10-4

2-(trifluoromethyl)-N-[5-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2659553
CAS No.: 868975-10-4
M. Wt: 480.52
InChI Key: LAEUNSGGNYLLQC-UHFFFAOYSA-N
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Description

2-(trifluoromethyl)-N-[5-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound featuring a trifluoromethyl group, a thiadiazole ring, and a benzamide moiety

Scientific Research Applications

2-(trifluoromethyl)-N-[5-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: The compound can be used in the development of agrochemicals and other industrial products due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(trifluoromethyl)-N-[5-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting with the formation of the thiadiazole ring. This can be achieved through the cyclization of appropriate precursors under specific conditions. The trifluoromethyl group is introduced via radical trifluoromethylation, a process that has seen significant advancements in recent years . The final step involves the coupling of the thiadiazole derivative with the benzamide moiety under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(trifluoromethyl)-N-[5-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution reactions can produce a variety of trifluoromethylated derivatives.

Mechanism of Action

The mechanism of action of 2-(trifluoromethyl)-N-[5-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The thiadiazole ring may also play a role in binding to specific receptors or active sites, further contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(trifluoromethyl)-N-[5-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to its combination of a trifluoromethyl group, a thiadiazole ring, and a benzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in drug discovery further highlight its uniqueness compared to similar compounds.

Properties

IUPAC Name

N-[5-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N4O2S2/c1-11-8-12(2)17(13(3)9-11)25-16(29)10-31-20-28-27-19(32-20)26-18(30)14-6-4-5-7-15(14)21(22,23)24/h4-9H,10H2,1-3H3,(H,25,29)(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAEUNSGGNYLLQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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